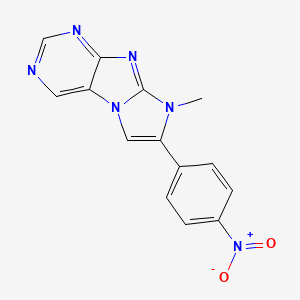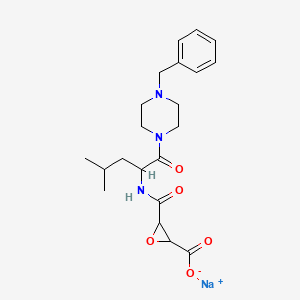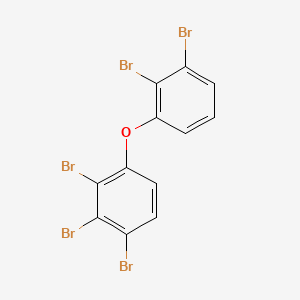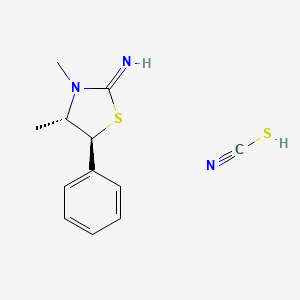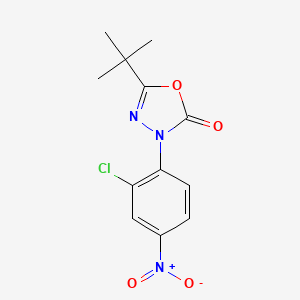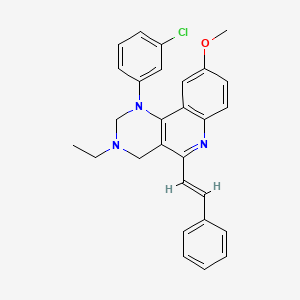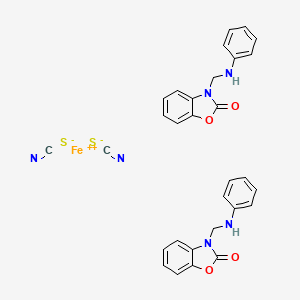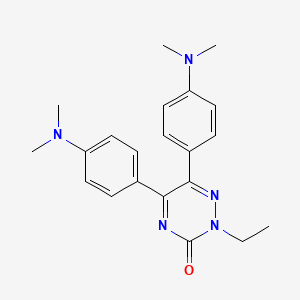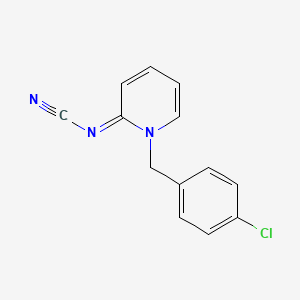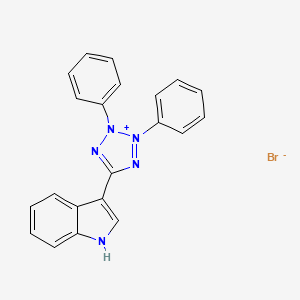
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a tetrazolium ring, which is a five-membered ring containing four nitrogen atoms, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide typically involves the reaction of 2,3-diphenyl-2H-tetrazolium chloride with 1H-indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: It can be reduced to form formazan derivatives, which are often used in biological assays.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Formazan derivatives.
Substitution: Various substituted tetrazolium compounds.
Scientific Research Applications
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell viability assays, where it is reduced to formazan by living cells, indicating metabolic activity.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide involves its reduction to formazan by cellular enzymes, such as dehydrogenases. This reduction process is often used to assess cell viability and metabolic activity. The compound interacts with specific molecular targets within the cell, leading to the formation of a colored formazan product, which can be quantified spectrophotometrically.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
2,3,5-Triphenyltetrazolium chloride (TTC): Used in plant physiology and microbiology.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation assays.
Uniqueness
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide is unique due to its specific structure, which combines a tetrazolium ring with an indole moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research.
Properties
CAS No. |
87582-46-5 |
|---|---|
Molecular Formula |
C21H16BrN5 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
3-(2,3-diphenyltetrazol-2-ium-5-yl)-1H-indole;bromide |
InChI |
InChI=1S/C21H16N5.BrH/c1-3-9-16(10-4-1)25-23-21(24-26(25)17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20;/h1-15,22H;1H/q+1;/p-1 |
InChI Key |
FKBDRCJPXCHYLO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CNC5=CC=CC=C54.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


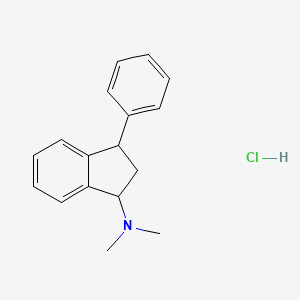
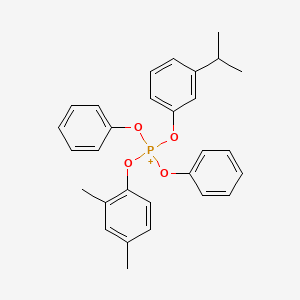
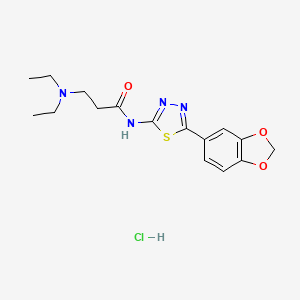
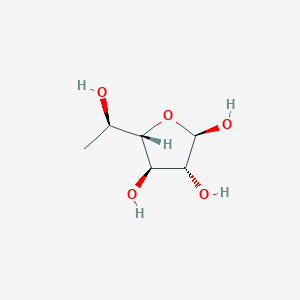
![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)
